An In-depth Technical Guide to 1-(1,3-Dihydro-2H-isoindol-2-yl)ethanone (N-Acetylisoindoline)
An In-depth Technical Guide to 1-(1,3-Dihydro-2H-isoindol-2-yl)ethanone (N-Acetylisoindoline)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1,3-Dihydro-2H-isoindol-2-yl)ethanone, more commonly known as N-acetylisoindoline, is a derivative of isoindoline, a bicyclic heterocyclic amine. The isoindoline scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds and natural products. The N-acetylation of the isoindoline core modifies its physicochemical properties, such as polarity and hydrogen bonding capacity, which can influence its biological activity, metabolic stability, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the identification, properties, synthesis, and potential applications of N-acetylisoindoline, serving as a valuable resource for researchers in drug discovery and organic synthesis.
It is crucial to distinguish N-acetylisoindoline from its oxidized analogues, such as 2-acetylisoindoline-1,3-dione (a phthalimide derivative) and 2-acetyl-2,3-dihydro-1H-isoindol-1-one (an isoindolinone derivative), as their chemical and biological properties differ significantly.
Chemical Identification and Properties
A definitive CAS number for 1-(1,3-dihydro-2H-isoindol-2-yl)ethanone is not readily found in major chemical databases, highlighting its status as a relatively specialized research chemical. However, its structure and properties have been characterized in scientific literature.
Table 1: Physicochemical Properties of N-Acetylisoindoline
| Property | Value | Source |
| IUPAC Name | 1-(1,3-Dihydro-2H-isoindol-2-yl)ethanone | - |
| Common Name | N-Acetylisoindoline | - |
| Molecular Formula | C₁₀H₁₁NO | - |
| Molecular Weight | 161.20 g/mol | [1] |
| Melting Point | 98-100 °C | |
| Appearance | White solid | |
| Solubility | Soluble in organic solvents like dichloromethane and ethyl acetate. |
Synthesis of N-Acetylisoindoline
The primary and most straightforward method for the synthesis of N-acetylisoindoline is the N-acetylation of isoindoline. This reaction involves the introduction of an acetyl group onto the secondary amine of the isoindoline ring.
Experimental Protocol: N-Acetylation of Isoindoline
This protocol is adapted from established procedures for the N-acetylation of secondary amines.
Materials:
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Isoindoline
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Acetyl chloride or Acetic anhydride
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A suitable base (e.g., triethylamine or pyridine)
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Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or diethyl ether)
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isoindoline (1.0 equivalent) and the base (1.1-1.5 equivalents) in the chosen anhydrous solvent.
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Addition of Acetylating Agent: Cool the solution to 0 °C using an ice bath. Slowly add the acetylating agent (acetyl chloride or acetic anhydride, 1.1 equivalents) dropwise to the stirred solution. The slow addition is crucial to control the exothermic reaction.
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Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (isoindoline) is consumed.
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Work-up:
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Quench the reaction by slowly adding water or saturated aqueous sodium bicarbonate solution to neutralize any excess acid and acetylating agent.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane) two to three times.
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Combine the organic layers and wash sequentially with water and then brine.
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Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Purification:
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Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
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The crude N-acetylisoindoline can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
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Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-acetylisoindoline.
Spectroscopic Characterization
The structure of N-acetylisoindoline can be confirmed using standard spectroscopic techniques.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a singlet for the acetyl methyl group (around 2.2 ppm), multiplets for the aromatic protons (around 7.2-7.4 ppm), and two singlets or a pair of doublets for the two sets of benzylic methylene protons of the isoindoline ring. The chemical shifts of these methylene protons might be different due to the restricted rotation around the amide bond.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum should display a signal for the acetyl carbonyl carbon (around 168-170 ppm), a signal for the acetyl methyl carbon (around 22 ppm), signals for the benzylic methylene carbons (around 50-55 ppm), and signals for the aromatic carbons.
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IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1640-1660 cm⁻¹.
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 161.20).
Potential Applications
While specific applications for N-acetylisoindoline are not extensively documented, the isoindoline core is a key pharmacophore in several approved drugs and clinical candidates. The introduction of an N-acetyl group can modulate the parent molecule's properties, making N-acetylisoindoline a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications in areas such as:
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Neuroscience: Isoindoline derivatives have been investigated for their activity on the central nervous system, including as dopamine reuptake inhibitors and for the treatment of neurodegenerative diseases.
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Oncology: The isoindoline scaffold is present in some anticancer agents.
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Antimicrobial Agents: Certain isoindoline derivatives have demonstrated antibacterial and antifungal activities.
The N-acetyl group can serve as a protecting group for the nitrogen atom during multi-step syntheses or as a functional handle for further chemical modifications.
Safety and Handling
Detailed toxicological data for N-acetylisoindoline is not available. Therefore, it should be handled with the standard precautions for a research chemical of unknown toxicity.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
In case of exposure, follow standard first-aid procedures and seek medical attention. A Safety Data Sheet (SDS) for a closely related compound should be consulted for more detailed safety information.
Conclusion
1-(1,3-Dihydro-2H-isoindol-2-yl)ethanone (N-acetylisoindoline) is a valuable synthetic building block with potential for the development of novel bioactive molecules. While its specific properties are not extensively cataloged, its synthesis is straightforward via the N-acetylation of isoindoline. This guide provides a foundational understanding of its chemistry, synthesis, and potential applications, serving as a useful starting point for researchers and professionals in the field of drug development and organic chemistry. Further investigation into the biological activities of N-acetylisoindoline and its derivatives is warranted to fully explore its therapeutic potential.
References
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PubChem. 1-(2,3-Dihydro-1H-indol-1-yl)ethan-1-one. [Link] [Accessed March 7, 2026].
